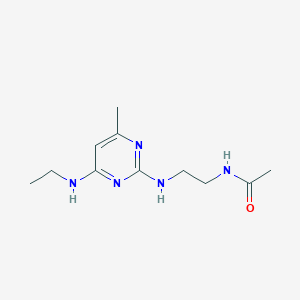

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethylamino group attached to a pyrimidine ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide typically involves the reaction of 4-(ethylamino)-6-methylpyrimidine with an appropriate acetamide derivative. One common method involves the use of N-(2-bromoethyl)acetamide as a starting material, which undergoes nucleophilic substitution with 4-(ethylamino)-6-methylpyrimidine under basic conditions to yield the desired product. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity .

化学反应分析

Types of Reactions

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)ethanol .

科学研究应用

Chemistry

In the field of chemistry, N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound is being investigated as a biochemical probe to study enzyme interactions and cellular pathways. Its potential to influence cellular behavior through interactions with biomolecules makes it a valuable tool in biological research.

Medicine

In medicinal chemistry, this compound has shown promise for various therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its structural motifs are similar to those found in known antimicrobial agents.

- Anticancer Properties : Research suggests that compounds with similar structures may possess anticancer activity, warranting further investigation into their mechanisms of action and efficacy in clinical settings.

Industrial Applications

In industrial contexts, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and other chemical products. Its unique properties make it suitable for developing novel materials with specific functionalities.

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Exhibits potential against various pathogens.

- Cellular Effects : Influences cell function by interacting with signaling pathways.

- Molecular Mechanism : Likely interacts with enzymes or proteins, potentially leading to changes in gene expression.

作用机制

The mechanism of action of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

相似化合物的比较

Similar Compounds

N-(2-(dimethylamino)ethyl)acetamide: Similar structure but with a dimethylamino group instead of an ethylamino group.

N-(2-(ethylamino)ethyl)acetamide: Lacks the pyrimidine ring, making it less complex.

N-(2-(methylamino)ethyl)acetamide: Contains a methylamino group instead of an ethylamino group.

Uniqueness

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties.

生物活性

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by an ethylamino group attached to a pyrimidine ring and an acetamide moiety, suggests potential biological activities that are currently being explored in various fields such as medicinal chemistry, pharmacology, and biochemistry.

The molecular formula of this compound is C12H18N4O, with a molecular weight of approximately 238.30 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:

- Pyrimidine ring : Known for its role in various biological processes.

- Ethylamino group : Increases solubility and may enhance interaction with biological targets.

- Acetamide moiety : Often associated with pharmacological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the areas of antimicrobial and anticancer properties. Below are some specific findings related to its biological activity:

Antimicrobial Activity

Preliminary studies have shown that this compound has potential antimicrobial properties. For instance, compounds containing similar structural motifs have demonstrated effectiveness against various pathogens, suggesting that this compound could be explored further for its efficacy against bacterial and fungal infections .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Research on related pyrimidine derivatives has indicated promising activity against cancer cell lines. For example, studies have shown that certain pyrimidine-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells . The mechanism may involve the modulation of cellular pathways critical for tumor growth.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:

- Synthesis and Evaluation : A study synthesized various derivatives of pyrimidine and evaluated their biological activities. The results indicated that modifications to the ethylamino group significantly affected the antimicrobial activity against specific bacterial strains.

- Anticancer Screening : In another investigation, a series of pyrimidine derivatives were screened for their ability to inhibit the growth of prostate cancer cells. The findings suggested that compounds with an ethylamino substitution exhibited enhanced activity compared to their counterparts without this modification .

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide, and how are reaction conditions optimized?

- The compound is synthesized via multi-step reactions involving pyrimidine core functionalization and amide coupling. Key steps include temperature control (e.g., 80°C for 12 hours in isopropanol), solvent selection (e.g., ethyl acetate for extraction), and catalyst use (e.g., Pd/C for hydrogenation). Purity is ensured via column chromatography and HPLC . Reaction optimization focuses on yield improvement by adjusting stoichiometry, solvent polarity, and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Nuclear Magnetic Resonance (NMR): Analyze pyrimidine ring protons (δ 6.5–8.5 ppm) and ethylamino/acetamide sidechains (δ 1.2–3.5 ppm). Mass Spectrometry (MS): Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the pyrimidine backbone. Infrared (IR): Identify amide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Q. How can researchers validate the structural integrity of intermediates during synthesis?

- Use thin-layer chromatography (TLC) to monitor reaction progress. For final compounds, combine NMR (¹H/¹³C), high-resolution MS, and elemental analysis. Cross-validate spectral data with computational predictions (e.g., DFT for NMR shifts) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data, such as unexpected splitting in NMR signals?

- Unexpected splitting may arise from restricted rotation in the acetamide group or pyrimidine ring tautomerism. Perform variable-temperature NMR or 2D-COSY to distinguish dynamic effects from impurities. Compare experimental data with crystallographic studies (if available) .

Q. How does the ethylamino-pyrimidine moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- The ethylamino group enhances electron density on the pyrimidine ring, making it susceptible to electrophilic attack. For example, halogenation at the 5-position occurs under mild conditions due to resonance stabilization of intermediates. Kinetic studies using UV-Vis or stopped-flow techniques can quantify reaction rates .

Q. What methodologies are recommended for analyzing interactions between this compound and biological targets (e.g., enzymes)?

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For enzyme inhibition assays, employ fluorescence-based substrates (e.g., fluorogenic peptide libraries) to quantify IC50 values. Pair with molecular docking to map binding poses .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Optimize solvent systems (e.g., DMSO/PBS mixtures ≤1% v/v) or use cyclodextrin-based solubilization. For pharmacokinetic studies, derivatize the acetamide group with polar pro-drug moieties (e.g., phosphate esters) .

Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?

- Standardize synthesis protocols (e.g., strict temperature/pH control). Use orthogonal analytical methods (NMR, HPLC) to confirm batch consistency. Include positive/negative controls in bioassays to normalize inter-experimental variability .

Data Analysis & Mechanistic Questions

Q. How should researchers interpret conflicting bioactivity data across cell lines or animal models?

- Perform dose-response curves to rule out off-target effects. Use transcriptomics/proteomics to identify differentially expressed pathways. Validate findings with genetic knockout models or competitive binding assays .

Q. What computational tools are suitable for predicting metabolic pathways or toxicity profiles?

- Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatic metabolism, CYP450 interactions, and Ames test outcomes. Validate with in vitro microsomal assays (e.g., human liver microsomes) .

属性

IUPAC Name |

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-4-12-10-7-8(2)15-11(16-10)14-6-5-13-9(3)17/h7H,4-6H2,1-3H3,(H,13,17)(H2,12,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWHKOBLUINYOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)NCCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。